5-Oxaspiro[3.4]octane-7-carboxylic acid
Description
Significance of Spirocyclic Systems in Organic Chemistry and Medicinal Science
Spirocycles are characterized by two or more rings connected by a single common atom, known as the spiro atom. tandfonline.com This unique structural feature imparts a distinct three-dimensionality that contrasts with the often-planar structures of many traditional aromatic compounds. tandfonline.combldpharm.com The inherent rigidity and defined spatial arrangement of spirocyclic scaffolds are highly advantageous in medicinal chemistry. tandfonline.com By locking the conformation of a molecule, spirocyclic systems can optimize the orientation of functional groups for binding to biological targets, potentially leading to enhanced potency and selectivity. tandfonline.combldpharm.com
The introduction of spirocyclic motifs into drug candidates has been shown to improve a range of physicochemical and pharmacokinetic properties. dndi.org These improvements can include increased aqueous solubility, modulation of lipophilicity, and enhanced metabolic stability. tandfonline.combldpharm.com The higher fraction of sp3-hybridized carbon atoms in spirocycles, as opposed to the sp2-hybridized carbons in flat aromatic systems, is a key factor contributing to these favorable properties. bldpharm.com Consequently, spirocyclic scaffolds are increasingly utilized by medicinal chemists to address challenges in drug discovery and to explore novel chemical space. tandfonline.comdndi.org
Contextualization of 5-Oxaspiro[3.4]octane-7-carboxylic Acid within Four-Membered Ring-Containing Spirocycles
This compound is a specific example of a spirocycle that contains a four-membered ring. Its structure consists of a four-membered oxetane (B1205548) ring fused to a five-membered cyclopentane (B165970) ring at a central spiro carbon. The presence of a carboxylic acid functional group on the cyclopentane ring provides a site for further chemical modification.
Spirocycles incorporating four-membered rings, such as cyclobutanes and oxetanes, have historically received less attention in medicinal chemistry compared to their five- and six-membered counterparts, with the notable exception of β-lactams. tandfonline.com However, there is a growing recognition of their potential to serve as valuable building blocks in the design of novel therapeutic agents. nih.gov The strained nature of four-membered rings can present both synthetic challenges and opportunities for unique chemical transformations. nih.gov The inclusion of an oxetane ring, as seen in this compound, can influence a molecule's properties, such as its polarity and hydrogen bonding capacity.
The table below outlines the key structural features of this compound.
| Feature | Description |
| Core Structure | Spirocyclic |
| Ring 1 | Four-membered oxetane |
| Ring 2 | Five-membered cyclopentane |
| Functional Group | Carboxylic acid |
| Molecular Formula | C8H12O3 |
Academic Research Landscape and Trajectory of the Compound
A review of the current academic literature indicates that this compound is not an extensively studied compound. Publicly accessible databases contain limited information regarding its synthesis, reactivity, or biological activity. nih.govuni.lu This suggests that the compound may be a relatively novel chemical entity or one that has been primarily investigated in proprietary, non-public research settings.
The lack of extensive public research presents an opportunity for future academic exploration. The synthesis and characterization of this compound and its derivatives could provide valuable insights into the chemistry of four-membered ring-containing spirocycles. Furthermore, its potential as a scaffold or building block in medicinal chemistry remains largely untapped. The trajectory for this compound will likely involve initial synthetic studies to establish efficient routes for its preparation, followed by investigations into its chemical and biological properties. Given the increasing interest in three-dimensional molecular structures for drug discovery, it is plausible that this compound and related compounds will garner more attention from the academic and industrial research communities in the coming years.
Below is a table of predicted physicochemical properties for this compound, which can serve as a baseline for future experimental validation.
| Property | Predicted Value |
| Molecular Weight | 156.18 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(11-5-6)2-1-3-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYILFNCQWWJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Considerations
Architectural Features of the 5-Oxaspiro[3.4]octane System
The 5-Oxaspiro[3.4]octane system is a bicyclic structure where a four-membered cyclobutane (B1203170) ring and a five-membered tetrahydrofuran (B95107) ring are connected through a spiro junction. The spiro atom is a quaternary carbon, bonded to two carbon atoms of the cyclobutane ring and two atoms (one carbon and one oxygen) of the tetrahydrofuran ring. wikipedia.org This arrangement results in the two rings being oriented in approximately perpendicular planes.
The cyclobutane ring is known for its significant ring strain, which influences its conformation. The tetrahydrofuran ring is less strained and adopts a puckered conformation. The presence of the oxygen atom in the five-membered ring introduces polarity and the potential for hydrogen bonding. The carboxylic acid substituent at the 7-position of the tetrahydrofuran ring further influences the molecule's chemical and physical properties.
Table 1: Key Architectural Features of 5-Oxaspiro[3.4]octane-7-carboxylic acid
| Feature | Description |
| Core Structure | Spiro[3.4]octane |
| Constituting Rings | Cyclobutane and Tetrahydrofuran |
| Spiro Atom | Quaternary Carbon |
| Heteroatom | Oxygen (in the tetrahydrofuran ring) |
| Functional Group | Carboxylic Acid at C7 |
Origin and Implications of Chirality within this compound
Chirality in spiro compounds can arise from several factors, including the presence of stereogenic centers and the inherent asymmetry of the spirocyclic framework itself. wikipedia.org In the case of this compound, the spiro center itself is a source of chirality. Even without any substituents, the spiro[3.4]octane skeleton can be chiral if the two rings are not identical or are substituted in a non-symmetrical manner.
The substitution of the carboxylic acid group at the C7 position introduces a stereogenic center. This, combined with the inherent chirality of the spiro framework, leads to the existence of multiple stereoisomers. The specific spatial arrangement of the atoms and substituents around the chiral centers determines the molecule's optical activity and its interaction with other chiral molecules.
Stereoisomerism and Diastereomeric Relationships
Due to the presence of two potential sources of chirality (the spiro center and the C7 carbon), this compound can exist as multiple stereoisomers. These stereoisomers can be enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
The relationship between the different stereoisomers is determined by the relative configuration of the substituents and the orientation of the rings. The synthesis of a specific stereoisomer often requires stereoselective methods to control the formation of the chiral centers. The separation of different stereoisomers can be achieved through techniques such as chiral chromatography. The distinct three-dimensional arrangement of each stereoisomer can lead to different biological activities, a crucial consideration in drug discovery. nih.gov
Conformational Analysis of the Spirocyclic Framework
The conformational flexibility of the this compound is limited due to the rigid nature of the spirocyclic system. However, the individual rings do possess some degree of conformational freedom.
The cyclobutane ring typically adopts a puckered or "butterfly" conformation to relieve some of the ring strain. The tetrahydrofuran ring is also non-planar and can exist in various envelope and twist conformations. The specific preferred conformation will be influenced by the steric and electronic effects of the carboxylic acid substituent and the interactions between the two rings. Computational studies on similar spirocyclic systems can provide insights into the most stable conformations and the energy barriers between them. The conformation of the molecule plays a critical role in determining its reactivity and its ability to bind to biological targets. nih.gov
Advanced Synthetic Methodologies for 5 Oxaspiro 3.4 Octane 7 Carboxylic Acid and Analogs
Retrosynthetic Strategies for the 5-Oxaspiro[3.4]octane Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. The application of this strategy to the 5-oxaspiro[3.4]octane scaffold reveals key disconnections and precursor synthons.
Key Disconnections and Strategic Bonds
The retrosynthetic analysis of 5-Oxaspiro[3.4]octane-7-carboxylic acid begins with the identification of strategic bonds for disconnection. The most logical disconnections are the C-O bonds within the ether rings, as their formation is a common and well-understood transformation in organic synthesis. acs.org Specifically, the disconnection of the tetrahydrofuran (B95107) ring is a primary consideration.
Another key strategic bond for disconnection is the spirocyclic C-C bond. However, the formation of quaternary carbon centers, particularly spirocenters, can be challenging. Therefore, strategies that form one of the rings onto a pre-existing carbocycle are often favored.
Identification of Precursor Synthons
Based on the key disconnections, several precursor synthons can be envisioned. Disconnecting one of the C-O bonds of the tetrahydrofuran ring via a Williamson ether synthesis logic leads to a hydroxy-halo functionalized cyclopentane (B165970) precursor. This precursor would already contain the spiro-oxetane moiety.
Alternatively, a disconnection of the oxetane (B1205548) ring could be considered, leading to a di-functionalized tetrahydrofuran precursor. The carboxylic acid group can be seen as a synthetic handle that can be introduced at various stages, for instance, from a corresponding ester or nitrile precursor.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnection | Precursor Synthon |
| This compound | C-O bond of tetrahydrofuran | A cyclopentane derivative with a hydroxymethyl group and a leaving group, and a protected carboxylic acid. |
| This compound | C-O bond of oxetane | A tetrahydrofuran derivative with two functional groups suitable for forming the oxetane ring. |
Formation of the Spirocyclic Core
The construction of the 5-oxaspiro[3.4]octane core relies on efficient cyclization reactions to form either the oxetane or the tetrahydrofuran ring, creating the characteristic spirocyclic junction.
Cyclization Reactions
The intramolecular Williamson ether synthesis is a robust and widely used method for the formation of cyclic ethers. masterorganicchemistry.comresearchgate.net This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (SN2) reaction with a tethered alkyl halide or sulfonate ester to form the cyclic ether. masterorganicchemistry.comresearchgate.netresearchgate.net
In the context of synthesizing the 5-oxaspiro[3.4]octane scaffold, this strategy can be applied to form the tetrahydrofuran ring. A suitable precursor would be a 1-(halomethyl)cyclopentan-1-ol derivative bearing the necessary carboxylic acid functionality (or a precursor thereof). Treatment of this precursor with a strong base, such as sodium hydride (NaH), would generate the alkoxide, which would then attack the electrophilic carbon bearing the halogen, leading to the formation of the spirocyclic ether core. masterorganicchemistry.com The success of this cyclization is dependent on the stereochemical arrangement of the reacting groups and the length of the tether connecting them, with five- and six-membered rings being kinetically and thermodynamically favored. researchgate.netlibretexts.org
Table of Reagents for Intramolecular Williamson Ether Synthesis:
| Reagent | Function |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonation of the alcohol. researchgate.net |
| Potassium tert-butoxide (t-BuOK) | Bulky base often used to favor elimination, but can be effective for intramolecular substitutions. |
| Silver(I) oxide (Ag₂O) | Mild base that can promote Williamson ether synthesis, particularly with alkyl iodides. |
Oxidative Cyclization Techniques and Rearrangements
Oxidative cyclization represents a powerful tool for the construction of the oxaspirocyclic core. These methods often involve the formation of a carbon-oxygen bond concurrent with an oxidation step, leading to the desired spirocyclic ether framework. One notable approach is the oxidative rearrangement of cyclic enol ethers, which can provide a stereoselective route to spiroketals and related spirocyclic ethers. libretexts.org While not a direct synthesis of the target carboxylic acid, this methodology establishes the core structure to which the carboxylic acid functionality can be appended in subsequent steps.
Another significant advancement in this area is the copper-catalyzed enantioselective carboetherification of alkenols. jove.com This method allows for the formation of two rings from an acyclic precursor in a single step, creating a fully substituted tertiary ether carbon center with high stereocontrol. jove.com The versatility of this approach allows for the synthesis of various spirocyclic ethers, including those with the 5-oxaspiro[3.4]octane skeleton. jove.comnih.gov The reaction proceeds through an oxidative cyclization pathway, where the copper catalyst facilitates the alkene difunctionalization. jove.com
Further functionalization of the spirocycle can be achieved through subsequent oxidation reactions. For instance, benzylic C-H oxidation can be performed on derivatives of the spirocyclic ether, allowing for the introduction of further functional groups that can be elaborated to the desired carboxylic acid. jove.com
A plausible reaction scheme for the synthesis of a 5-oxaspiro[3.4]octane core using an oxidative cyclization approach is presented below:
| Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1-(But-3-en-1-yl)cyclobutanol | Cu(OTf)₂, bis(oxazoline) ligand, MnO₂, PhCF₃, 120 °C | 5-Oxaspiro[3.4]octane derivative | Copper-catalyzed oxidative cyclization |
| Cyclic enol ether | Oxidizing agent (e.g., m-CPBA) | Spirocyclic ether | Oxidative rearrangement |
Reductive Cyclization Methodologies
Reductive cyclization offers an alternative strategy for the formation of the spirocyclic ether linkage. While less commonly employed for the direct synthesis of 5-oxaspiro[3.4]octane systems compared to oxidative methods, reductive approaches can be valuable, particularly when starting from precursors with appropriately positioned functional groups.
A general approach involves the intramolecular reductive coupling of a ketone or aldehyde with a tethered halide or other leaving group. For instance, a substrate containing a cyclobutanone (B123998) moiety and a side chain with a terminal halide could undergo reductive cyclization mediated by a reducing agent such as samarium(II) iodide. This would generate a radical or organosamarium intermediate that could then attack the carbonyl group, leading to the formation of the spirocyclic alcohol after workup. Subsequent oxidation and functional group manipulation would be required to arrive at the target carboxylic acid.
While specific examples for the synthesis of this compound via reductive cyclization are not prevalent in the literature, the general principles of this methodology provide a viable synthetic avenue.
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement reactions provide elegant and often stereoselective pathways to complex spirocyclic frameworks. These methods can transform readily available starting materials into the more intricate 5-oxaspiro[3.4]octane system.
Dyotropic Rearrangements for Spirocyclic Construction
Dyotropic rearrangements are pericyclic reactions in which two σ-bonds simultaneously migrate intramolecularly. masterorganicchemistry.com This class of reactions can be a powerful tool for the construction of spirocyclic systems, offering a high degree of stereochemical control. masterorganicchemistry.commdpi.com The application of dyotropic rearrangements to the synthesis of spiro-γ-butyrolactones from fused, tricyclic β-lactones has been demonstrated, showcasing the potential of this methodology to generate complex spirocyclic cores in a single step. masterorganicchemistry.com While a direct application to this compound is not explicitly reported, the underlying principles suggest a potential synthetic route starting from a suitably substituted bicyclic precursor.
The key advantage of a dyotropic rearrangement lies in its ability to significantly alter the molecular topology of the starting material, providing access to intricate architectures that would be challenging to construct through more conventional methods. masterorganicchemistry.com
Carbenoid-Mediated C-H Insertion Reactions
Carbenoid-mediated C-H insertion reactions have emerged as a powerful strategy for the formation of carbon-carbon bonds. In the context of spirocycle synthesis, intramolecular C-H insertion of a rhodium-carbenoid can be employed to construct the spirocyclic framework. illinois.edunih.gov This approach typically involves the generation of a metal carbene from a diazo compound, which then undergoes insertion into a C-H bond on a tethered portion of the molecule. illinois.edu
The chemoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, in reactions of α-diazocarbonyl compounds with tetrahydrofuran, the ratio of C-H insertion to the formation of a spirocyclic product via a Stevens-type rearrangement can be influenced by the rhodium catalyst loading. mdpi.com This tunability provides a valuable handle for directing the reaction towards the desired spirocyclic product. mdpi.com A proposed pathway could involve the intramolecular C-H insertion of a diazoester tethered to a cyclobutane (B1203170) ring, leading to the formation of the 5-oxaspiro[3.4]octane system.
| Catalyst | Catalyst Loading (mol%) | Product Ratio (Spirocycle : C-H Insertion) |
| Rhodium(II) acetate | Low | High preference for spirocycle |
| Rhodium(II) espinoate | High | High preference for C-H insertion |
This table illustrates the general principle of catalyst loading affecting chemoselectivity in related systems and is not specific to the synthesis of this compound. mdpi.com
Introduction and Manipulation of the Carboxylic Acid Functionality
The introduction of the carboxylic acid group is a crucial step in the synthesis of the target molecule. This can be achieved either by carrying the functionality through the synthetic sequence or by introducing it at a later stage onto a pre-formed spirocyclic scaffold.
Carboxylation Reactions on Intermediate Scaffolds
A common and effective method for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate. libretexts.orgopenstax.org This typically involves the formation of a Grignard reagent or an organolithium species, followed by its reaction with carbon dioxide. libretexts.orgjove.commasterorganicchemistry.comopenstax.orgtransformationtutoring.com
For the synthesis of this compound, a plausible strategy would involve the preparation of a halogenated 5-oxaspiro[3.4]octane derivative. This precursor could then be converted to the corresponding Grignard reagent by treatment with magnesium metal. Subsequent exposure of the Grignard reagent to a stream of dry carbon dioxide would yield a magnesium carboxylate salt, which upon acidic workup, would furnish the desired carboxylic acid. libretexts.orgjove.comopenstax.org
Alternatively, directed lithiation could be employed. researchgate.net If the spirocyclic scaffold contains a directing group, treatment with a strong base such as n-butyllithium could selectively deprotonate a specific position, generating an organolithium intermediate. Quenching this intermediate with carbon dioxide would then install the carboxylic acid group at the desired location. researchgate.net
The choice of carboxylation method would depend on the specific substitution pattern of the spirocyclic intermediate and the compatibility of other functional groups present in the molecule.
| Method | Precursor | Reagents | Key Intermediate |
| Grignard Carboxylation | 7-Bromo-5-oxaspiro[3.4]octane | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | 7-(Bromomagnesio)-5-oxaspiro[3.4]octane |
| Directed Lithiation | Substituted 5-oxaspiro[3.4]octane | 1. n-BuLi, directing group; 2. CO₂; 3. H₃O⁺ | 7-Lithio-5-oxaspiro[3.4]octane derivative |
Oxidative Approaches for Carboxylic Acid Formation
The direct oxidation of a primary alcohol precursor is a common and effective strategy for the formation of the carboxylic acid moiety in this compound. Among the various oxidative methods, those mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are particularly noteworthy for their high selectivity and efficiency under mild conditions. qualitas1998.net
TEMPO-mediated oxidations typically involve a catalytic amount of TEMPO and a stoichiometric co-oxidant. The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO. orgsyn.org This species selectively oxidizes the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. A common co-oxidant is sodium hypochlorite (B82951) (bleach), often used in a biphasic system. windows.net To drive the reaction to the carboxylic acid and avoid stopping at the aldehyde stage, a phase-transfer catalyst can be added. windows.net
An improved system utilizes sodium chlorite (B76162) (NaClO₂) as the terminal oxidant with a catalytic amount of both TEMPO and bleach. orgsyn.org This protocol is advantageous as it minimizes side reactions, such as chlorination of sensitive substrates, which can be an issue when using stoichiometric bleach. orgsyn.orgwindows.net The reaction proceeds through a catalytic cycle where the N-oxoammonium ion oxidizes the alcohol to the aldehyde, and the resulting hydroxylamine (B1172632) is re-oxidized to TEMPO. The aldehyde is then oxidized by sodium chlorite to the carboxylic acid, a process which also regenerates sodium hypochlorite to continue the catalytic cycle. orgsyn.org
| Oxidant System | Typical Co-Oxidant | Key Features | Potential Drawbacks |
|---|---|---|---|
| Anelli-Montanari | Sodium Hypochlorite (NaOCl) | Fast conversion, high yields for aldehydes. qualitas1998.net | Risk of over-oxidation and chlorination side reactions. windows.net |
| Zhao Modification | Sodium Chlorite (NaClO₂) with cat. NaOCl | High yields for carboxylic acids, reduced chlorination. orgsyn.org | Requires careful control of reagents. |
| Metal-Catalyzed Aerobic | O₂/Air with Cu+, Mn2+/Co2+, or Fe(NO₃)₃ | Environmentally benign, uses air as oxidant. organic-chemistry.org | May require higher temperatures or pressures. |
Hydrolysis of Ester and Nitrile Precursors
The final step in many synthetic routes towards this compound involves the hydrolysis of a more stable precursor, such as an ester or a nitrile. This approach is often preferred when other functional groups in the molecule are sensitive to the conditions required for direct construction of the carboxylic acid.
Ester Hydrolysis: The hydrolysis of a corresponding methyl or ethyl ester is a straightforward and high-yielding method. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. The reaction is reversible, and the mechanism is the reverse of the Fischer esterification. researchgate.netnuph.edu.ua
Base-promoted hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a strong base such as sodium hydroxide (B78521) or lithium hydroxide. nuph.edu.ua For instance, the synthesis of a related spiro[3.4]octane system involved the alkaline hydrolysis of a tetrahydrofuran-derived carboxylate using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture, affording the corresponding lithium carboxylate in a 93% yield on a 20-gram scale. researchgate.netnuph.edu.ua This method is often preferred due to its irreversibility and generally cleaner reaction profiles.
Nitrile Hydrolysis: While less common for this specific scaffold, the hydrolysis of a nitrile precursor (5-Oxaspiro[3.4]octane-7-carbonitrile) represents another viable route. This transformation can also be performed under acidic or basic conditions, typically requiring vigorous heating. Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually leading to the carboxylic acid and an ammonium (B1175870) salt. Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, forming an intermediate that, upon further hydrolysis, yields a carboxylate salt.
| Precursor | Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ester | Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl, heat | Simple procedure. | Reversible, may require harsh conditions. nuph.edu.ua |
| Ester | Base-Promoted Hydrolysis (Saponification) | Aqueous NaOH, KOH, or LiOH, heat | Irreversible, high-yielding, clean reaction. researchgate.netnuph.edu.ua | Product is a carboxylate salt, requiring an acidic workup. |
| Nitrile | Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl, vigorous heat | Utilizes a stable precursor. | Often requires harsh reaction conditions. |
| Nitrile | Base-Promoted Hydrolysis | Aqueous NaOH or KOH, vigorous heat | Irreversible. | Harsh conditions, potential for side reactions. |
Stereoselective Synthesis of this compound
The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis, particularly for applications in pharmacology. The stereoselective synthesis of this compound can be approached through several catalytic asymmetric strategies aimed at constructing the chiral spirocyclic core.
Asymmetric Catalysis in Spirocycle Construction
Asymmetric catalysis, using either small organic molecules (organocatalysis) or chiral metal complexes, provides a powerful means to control the stereochemical outcome of a reaction. These methods are instrumental in building the complex three-dimensional structure of spiro[3.4]octane systems with high enantiomeric purity.
Organocatalysis has emerged as a major field in asymmetric synthesis, often utilizing naturally derived catalysts like amino acids and cinchona alkaloids. researchgate.net These catalysts can activate substrates through various mechanisms, such as the formation of enamines or iminium ions, to direct the stereochemical course of a reaction. youtube.com
For the synthesis of spirocycles, organocatalyzed domino or cascade reactions are particularly efficient. For example, cinchona alkaloid-derived catalysts have been successfully employed in domino Michael/hemiacetalization reactions to form spiro-dihydropyran structures with up to 97% enantiomeric excess (ee). nih.gov A similar strategy could be envisioned for the construction of the 5-Oxaspiro[3.4]octane core, where a chiral amine catalyst could facilitate a cascade reaction between a cyclic ketone precursor and a suitable electrophile, installing the key stereocenters in a single, highly controlled step. rsc.org
Transition metal complexes featuring chiral ligands are widely used for a vast range of asymmetric transformations. For spirocycle synthesis, metal-catalyzed reactions such as allylic alkylations and cycloadditions are particularly relevant. researchgate.net For instance, palladium-catalyzed asymmetric allylic alkylation has been used to create α-sulfonyl tetrasubstituted stereogenic centers in high enantioselectivity, which can then be converted into novel spirocycles. researchgate.net
Relay catalysis, combining a gold(I) catalyst for cycloisomerization with a chiral N-heterocyclic carbene (NHC) catalyst for an asymmetric annulation, has been used to synthesize complex spiro-indoline derivatives with excellent diastereoselectivity and up to 96% ee. rsc.org This type of dual catalytic system could be adapted for the synthesis of the 5-Oxaspiro[3.4]octane framework, where a metal catalyst activates one part of a precursor molecule, and a chiral organocatalyst directs a subsequent ring-forming reaction.
Biocatalytic Transformations for Chiral Induction
Biocatalysis, the use of enzymes as catalysts, offers a highly selective and environmentally benign alternative to traditional chemical methods. pharmasalmanac.com Enzymes operate under mild conditions and exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of enantiomerically pure compounds. pharmasalmanac.commdpi.com
One powerful biocatalytic strategy is the desymmetrization of meso or prochiral substrates. pharmasalmanac.commdpi.com For a precursor to this compound, such as a prochiral diester, a hydrolase enzyme like a lipase (B570770) or esterase could selectively hydrolyze one of the two ester groups, leading to a chiral monoacid with high enantiomeric excess. unipd.itacs.org This approach can theoretically achieve a 100% yield of the desired chiral product. pharmasalmanac.com
Another key biocatalytic method is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, lipase-catalyzed hydrolysis of a racemic ester precursor of this compound would yield an enantioenriched alcohol (from the faster-reacting enantiomer) and the unreacted, enantioenriched ester (the slower-reacting enantiomer). mdpi.com Lipases are particularly versatile as they can be used for hydrolysis, esterification, or transesterification reactions in various solvents. researchgate.netresearchgate.net Recently, halohydrin dehalogenases have been engineered to perform enantioselective formation and ring-opening of oxetanes, providing a direct route to chiral oxetane-containing molecules. nih.gov
| Strategy | Enzyme Class | Substrate Type | Principle | Maximum Theoretical Yield |
|---|---|---|---|---|
| Desymmetrization | Hydrolases (Lipases, Esterases) | Prochiral or meso-diester/diols | Enantiotopic group-selective reaction on a symmetrical molecule. mdpi.com | 100% |
| Kinetic Resolution | Hydrolases (Lipases, Proteases) | Racemic ester or alcohol | Enantioselective reaction of one enantiomer over the other. mdpi.com | 50% (for each enantiomer) |
| Asymmetric Synthesis | Halohydrin Dehalogenase | Prochiral alkene/diol precursors | Enantioselective formation of the oxetane ring. nih.gov | 100% |
Chiral Auxiliary-Mediated Synthesis
The asymmetric synthesis of this compound can be approached through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.
A common approach involves attaching a chiral auxiliary to a pro-chiral precursor of the target molecule. For instance, an achiral cyclopentanone (B42830) derivative could be reacted with a chiral amine to form a chiral enamine. This enamine would then undergo an asymmetric alkylation or Michael addition, with the chiral auxiliary sterically directing the approach of the incoming electrophile to one face of the enamine. Subsequent hydrolysis would remove the chiral auxiliary and reveal the enantiomerically enriched cyclopentanone intermediate, which could then be elaborated to form the final spirocyclic acid.
Another strategy could involve the use of a chiral ester as an auxiliary. An appropriate precursor acid could be esterified with a chiral alcohol, such as (-)-menthol or a derivative of a chiral amino acid. The resulting chiral ester could then be subjected to a diastereoselective reaction, for example, a cyclization step to form the spirocyclic ring system. The steric bulk of the chiral auxiliary would favor the formation of one diastereomer over the other. Finally, saponification of the ester would cleave the auxiliary and provide the enantiomerically enriched this compound.
The choice of chiral auxiliary is critical and is often determined empirically to achieve high diastereoselectivity. The ideal auxiliary should be readily available in high enantiomeric purity, easily attached and removed under mild conditions, and provide a high degree of stereocontrol.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type | Typical Application |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Amine | Asymmetric alkylation of ketones and aldehydes |
| (-)-8-Phenylmenthol | Chiral Alcohol | Asymmetric conjugate additions |
| Oxazolidinones (e.g., Evans auxiliaries) | Chiral Amide | Asymmetric aldol (B89426) reactions, alkylations, and acylations |
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Classical resolution is a widely employed method for separating enantiomers of a racemic mixture on an industrial scale. For carboxylic acids like this compound, this is typically achieved through the formation of diastereomeric salts with a chiral base. The principle relies on the different physical properties, such as solubility, of the resulting diastereomeric salts. nii.ac.jplibretexts.org
The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, often a naturally occurring alkaloid like brucine, strychnine, or quinine, in a suitable solvent. libretexts.org This results in the formation of a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). libretexts.org Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, allowing for their separation by fractional crystallization.
Once the less soluble diastereomeric salt has crystallized and been isolated by filtration, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and liberate the free acid. The chiral resolving agent can often be recovered and recycled. The more soluble diastereomer remaining in the mother liquor can also be treated to recover the other enantiomer of the acid.
The efficiency of the resolution is highly dependent on the choice of the resolving agent, the solvent system, and the crystallization conditions.
Table 2: Hypothetical Resolution of Racemic this compound
| Step | Procedure | Expected Outcome |
| 1 | Dissolve racemic this compound and an equimolar amount of (R)-1-phenylethylamine in ethanol. | Formation of a mixture of two diastereomeric salts in solution. |
| 2 | Cool the solution slowly to induce crystallization. | The less soluble diastereomeric salt, e.g., ((R)-acid·(R)-base), preferentially crystallizes. |
| 3 | Isolate the crystals by filtration and wash with cold solvent. | Isolation of the diastereomerically pure salt. |
| 4 | Treat the isolated salt with aqueous HCl and extract with an organic solvent. | Recovery of enantiomerically pure (R)-5-oxaspiro[3.4]octane-7-carboxylic acid. |
| 5 | Treat the mother liquor with aqueous HCl and extract with an organic solvent. | Recovery of (S)-5-oxaspiro[3.4]octane-7-carboxylic acid, often enriched in this enantiomer. |
Application of Flow Chemistry in Scalable Spirocycle Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of complex molecules like this compound presents numerous challenges, including reaction control, safety, and scalability. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for addressing these challenges.
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. The small internal volume of these reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and a better safety profile, particularly for highly exothermic or hazardous reactions.
For the synthesis of spirocycles, flow chemistry can be applied to several key steps. For instance, a hazardous Grignard reaction to form a key intermediate could be performed more safely in a microreactor, where the small reaction volume minimizes the risk of thermal runaway. Similarly, a high-pressure hydrogenation step to reduce a double bond within a precursor could be more efficiently and safely conducted in a continuous flow reactor designed to handle high pressures.
Furthermore, flow chemistry facilitates process automation and optimization. The use of in-line analytical techniques can provide real-time feedback on the reaction progress, allowing for rapid optimization of reaction conditions to maximize yield and purity. This can significantly reduce the time required for process development. The modular nature of flow chemistry systems also allows for easy scaling by simply running the system for longer periods or by using multiple reactors in parallel.
While specific examples for the flow synthesis of this compound are not yet prevalent in the literature, the principles of flow chemistry are broadly applicable to the synthesis of structurally related spirocyclic compounds.
Table 3: Comparison of Batch vs. Flow Chemistry for Spirocycle Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by reactor size | Scalable by continuous operation |
| Heat Transfer | Often inefficient, leading to temperature gradients | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with exothermic or hazardous reactions | Improved safety due to small reaction volumes |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time |
| Optimization | Time-consuming, one-parameter-at-a-time | Rapid optimization through automated systems |
Reaction Mechanisms and Reactivity Profiles
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group located on the cyclopentane (B165970) ring is a primary site for chemical modification, undergoing reactions typical for this functional group, such as esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester is most commonly achieved through the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed process involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and its mechanism proceeds through several reversible steps. masterorganicchemistry.comyoutube.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfers, a water molecule is formed, which acts as a good leaving group. youtube.com Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The use of excess alcohol or the removal of water as it is formed helps to drive the equilibrium toward the product side. youtube.com
Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally inefficient as it results in a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." Common methods include conversion to a more reactive acyl halide (e.g., using thionyl chloride) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond.
| Reaction | Typical Reagents | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Fischer Esterification | Excess Alcohol (R'-OH), Catalytic H₂SO₄ or TsOH, Heat | Acid-catalyzed nucleophilic acyl substitution via a tetrahedral intermediate. | masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Conversion to a highly electrophilic acyl chloride, followed by nucleophilic attack. | N/A |
| Amidation (Coupling Agent) | Amine (R₂NH), Coupling Agent (e.g., EDCI, DCC) | Formation of a reactive O-acylisourea intermediate that is susceptible to nucleophilic attack. | organic-chemistry.org |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires specific structural features not present in 5-Oxaspiro[3.4]octane-7-carboxylic acid. masterorganicchemistry.com Facile decarboxylation generally occurs when a carbonyl group is positioned beta (β) to the carboxylic acid, as seen in β-keto acids and malonic acids. masterorganicchemistry.com
The mechanism for the decarboxylation of a β-keto acid involves a cyclic, six-membered transition state where the carboxyl proton is transferred to the β-carbonyl oxygen, leading to the concerted cleavage of a C-C bond and the formation of an enol and CO₂. masterorganicchemistry.comyoutube.com The resulting enol intermediate then tautomerizes to the more stable ketone. masterorganicchemistry.com
Since this compound lacks this β-carbonyl structure, it is not expected to undergo thermal decarboxylation under mild conditions. masterorganicchemistry.com Forcing conditions, such as very high temperatures, would be required to induce decarboxylation, but these conditions would likely lead to non-specific decomposition and rearrangement of the strained spirocyclic system. youtube.com
Ring-Opening Reactions of the Oxetane (B1205548) Component
The oxetane ring in the spirocyclic system is a four-membered ether, which possesses significant ring strain (approximately 25 kcal/mol). This inherent strain makes it susceptible to ring-opening reactions, particularly under acidic conditions. researchgate.netnih.gov
The most common mechanism for ring-opening is initiated by the protonation of the oxetane oxygen by an acid catalyst. This step creates a highly reactive oxonium ion, which activates the C-O bonds toward nucleophilic attack. magtech.com.cn A nucleophile can then attack either of the two carbons adjacent to the oxygen (C4 or C6). The regioselectivity of this attack is governed by a combination of steric and electronic factors. magtech.com.cn
Attack at the Spiro Carbon (C4): Nucleophilic attack at the quaternary spiro carbon would proceed through a mechanism with Sₙ1-like character. The formation of a positive charge at this tertiary center is stabilized, making it a favorable site for attack by weak nucleophiles under acidic conditions. magtech.com.cn This pathway would lead to the formation of a tertiary alcohol on the cyclopentane ring.
Attack at the Methylene (B1212753) Carbon (C6): Attack at the less substituted methylene carbon would proceed via an Sₙ2-type mechanism. Strong nucleophiles, often under less acidic or neutral conditions, typically favor attacking the less sterically hindered carbon. magtech.com.cn This pathway results in the formation of a primary alcohol.
The choice of acid and nucleophile can thus direct the regiochemical outcome of the ring-opening reaction, providing a versatile method for functionalizing the spirocyclic core. researchgate.netacs.org
Nucleophilic Substitution Reactions on the Spiro[3.4]octane Skeleton
The saturated hydrocarbon framework of the spiro[3.4]octane skeleton is inherently unreactive toward nucleophiles. Nucleophilic substitution reactions require the presence of a suitable leaving group, which is absent on the unmodified carbon skeleton. youtube.comyoutube.com
Direct substitution on the cyclopentane ring at positions other than C7 (the carboxyl carbon) would require prior functionalization to introduce a leaving group, a process not inherent to the starting molecule.
Rearrangement Pathways Involving the Spirocyclic System
The high degree of strain in the spiro[3.4]octane system, particularly due to the oxetane ring, makes it susceptible to molecular rearrangements, often initiated under acidic conditions. nih.gov These rearrangements aim to relieve ring strain and form more thermodynamically stable structures.
A plausible rearrangement pathway can be initiated by the Lewis acid-catalyzed opening of the oxetane ring. nih.gov Coordination of a Lewis acid to the oxetane oxygen can induce cleavage of the C4-O bond, generating a carbocation at the spiro center. This carbocationic intermediate can then undergo skeletal rearrangements. For instance, a 1,2-alkyl shift, where one of the C-C bonds of the cyclopentane ring migrates, could lead to a ring-expansion reaction. This would transform the spiro[3.4]octane system into a fused or bridged bicyclic system, such as a bicyclo[3.3.0]octane derivative. Such ring expansions are driven by the release of the strain energy associated with the four-membered oxetane ring. nih.gov Palladium-mediated rearrangements have also been observed in other substituted spiro[4.4]nonatriene systems, suggesting that transition metals could also facilitate complex skeletal transformations. nih.gov
| Reaction Type | Conditions | Plausible Mechanism | Potential Product Type | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acid, Nucleophile (e.g., H₂O, ROH, Halide) | Protonation/activation of oxetane oxygen, followed by nucleophilic attack at C4 or C6. | 1,3-disubstituted cyclopentanes with primary or tertiary alcohol functionalities. | researchgate.netmagtech.com.cnacs.org |
| Skeletal Rearrangement | Lewis Acid (e.g., BF₃·OEt₂) | Formation of a carbocation at the spiro center followed by a 1,2-alkyl shift. | Ring-expanded fused or bridged bicyclic systems (e.g., cyclopentanones). | nih.gov |
| Palladium-Mediated Rearrangement | Pd(II) catalyst | Oxidative addition and subsequent vinyl or alkyl shifts (requires unsaturation). | Annulated fulvenes or other rearranged bicyclic systems. | nih.gov |
Derivatization and Functionalization Strategies
Modification of the Carboxylic Acid Group for Analog Synthesis
The carboxylic acid group of 5-Oxaspiro[3.4]octane-7-carboxylic acid is a primary handle for the synthesis of a diverse array of analogs, most notably amides and esters. These derivatives are often sought to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in the development of bioactive molecules.
Standard peptide coupling reagents are routinely employed for the formation of amide bonds. For instance, the activation of the carboxylic acid with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by the addition of a primary or secondary amine, yields the corresponding carboxamides.
Similarly, esterification can be achieved under various conditions. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, provides a direct route to simple alkyl esters. For more sensitive substrates or to access a broader range of esters, coupling of the carboxylic acid with an alcohol using dehydrating agents like DCC (N,N′-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) is a common and effective strategy.
| Reagent/Condition | Functional Group Formed | Typical Reactant |
| SOCl₂ | Acid Chloride | Thionyl chloride |
| R-OH, H⁺ | Ester | Alcohol, Acid catalyst |
| R-OH, DCC, DMAP | Ester | Alcohol, Coupling agents |
| R-NH₂, HATU, DIPEA | Amide | Amine, Coupling agents |
| R-NH₂, EDC, HOBt | Amide | Amine, Coupling agents |
Selective Functionalization of the Oxetane (B1205548) and Cyclobutane (B1203170) Rings
The differential reactivity of the oxetane and cyclobutane rings within the 5-Oxaspiro[3.4]octane scaffold allows for selective functionalization, opening avenues for targeted modifications.
The strained four-membered oxetane ring is susceptible to nucleophilic ring-opening reactions, typically under acidic conditions. This reactivity can be harnessed to introduce a variety of functional groups. For example, treatment with hydrogen halides (HX) can lead to the formation of a halohydrin, which can be further elaborated. However, such strategies must be carefully controlled to avoid undesired reactions with the carboxylic acid moiety or its derivatives. Protection of the carboxylic acid, for instance as a methyl or ethyl ester, is often a prerequisite for undertaking harsh reaction conditions targeting the oxetane ring.
The cyclobutane ring, being less strained, is generally more robust. Functionalization of the cyclobutane ring often relies on C-H activation strategies or transformations of the existing carboxylic acid group into other functionalities that can then direct further reactions. While direct C-H functionalization of the unsubstituted positions on the cyclobutane ring of this specific scaffold is not widely reported, related systems have seen the application of palladium-catalyzed C-H arylation and other metal-catalyzed cross-coupling reactions. These advanced methods offer the potential to install substituents at specific positions, thereby expanding the chemical space accessible from this scaffold.
Strategies for Diversification of the Spirocyclic Scaffold
Broader diversification of the 5-Oxaspiro[3.4]octane scaffold involves more profound structural modifications that go beyond simple functional group interconversions. These strategies aim to alter the core framework to access novel spirocyclic systems.
One theoretical approach involves the reduction of the carboxylic acid to a primary alcohol. This transformation, achievable with strong reducing agents like lithium aluminum hydride (LiAlH₄), provides a new reactive center. The resulting hydroxymethyl group can be converted to a leaving group (e.g., a tosylate or mesylate), which can then participate in intramolecular cyclization reactions to form more complex polycyclic systems.
Furthermore, the development of synthetic routes to analogs bearing different substituents on the cyclobutane ring at the outset is a key strategy for diversification. This involves starting from appropriately substituted cyclobutanone (B123998) precursors and constructing the spiro-oxetane moiety through established methods, such as the Paterno-Büchi reaction.
In the context of related azaspiro[3.4]octane systems, which share the same core spirocyclic framework, diversification has been achieved through N-alkylation and N-arylation of the nitrogen atom. While this compound lacks this nitrogen atom, the principles of leveraging heteroatoms for diversification are pertinent. For instance, the synthesis of analogs where the oxetane oxygen is replaced by sulfur or nitrogen would lead to entirely new classes of spirocyclic compounds with potentially unique properties.
| Precursor Compound | Reagent(s) | Resulting Functional Group/Modification |
| This compound | LiAlH₄ | -CH₂OH (Primary alcohol) |
| 5-Oxaspiro[3.4]octane-7-methanol | TsCl, pyridine | -CH₂OTs (Tosylate) |
| 5-Oxaspiro[3.4]octane-7-methanol | PBr₃ | -CH₂Br (Bromide) |
Computational Chemistry and Advanced Spectroscopic Characterization
Computational Modeling for Structural and Mechanistic Insights
Computational chemistry provides a powerful lens for examining molecular properties that can be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic structure of molecules. For 5-Oxaspiro[3.4]octane-7-carboxylic acid, DFT calculations would be employed to perform a thorough conformational analysis. This would involve identifying all possible low-energy arrangements of the atoms (conformers) arising from the flexibility of the five-membered ring and the rotation of the carboxylic acid group.
The process would involve geometry optimization of various starting structures to find the local and global energy minima on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles for each stable conformer would be calculated. The relative energies of these conformers would allow for the prediction of their population distribution at a given temperature, providing insight into the predominant shape of the molecule. For similar spirocyclic systems, DFT has been successfully used to elucidate the most stable conformations. nih.govlibretexts.org
Table 1: Hypothetical DFT Data for a Low-Energy Conformer of this compound
| Parameter | Calculated Value |
| Relative Energy | 0.00 kcal/mol (Global Minimum) |
| Key Dihedral Angle (Ring Pucker) | [Hypothetical Value] |
| C-O Bond Length (Oxetane) | [Hypothetical Value] |
| C=O Bond Length (Carboxylic Acid) | [Hypothetical Value] |
| O-H Bond Length (Carboxylic Acid) | [Hypothetical Value] |
This table is illustrative and does not represent actual experimental or calculated data.
Computational modeling is also invaluable for predicting the reactivity of a molecule. By mapping the potential energy surface, it is possible to model the pathway of a chemical reaction, identifying the transition state structures—the highest energy point along the reaction coordinate. Calculating the energy barrier (activation energy) associated with the transition state provides a quantitative measure of how fast a reaction is likely to proceed. For this compound, this could be applied to predict the outcomes of reactions such as esterification of the carboxylic acid or potential ring-opening of the strained oxetane (B1205548).
Spectroscopic Methodologies for Structural and Stereochemical Assignment
Spectroscopic techniques are the cornerstone of experimental chemical analysis, providing detailed information about molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the protons would be influenced by the electronegative oxygen atom and the spirocyclic framework. Coupling constants (J) between adjacent protons would help to define the dihedral angles and thus the conformation of the five-membered ring.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp³ carbons in the rings, the carbonyl carbon of the acid).
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, solidifying the structural assignment.
For analogous spirocyclic compounds, NMR has been critical in establishing the relative configuration and preferred conformations by analyzing chemical shifts and coupling constants. nih.gov The purity of a sample of this compound could also be readily assessed by the absence of unexpected signals in the NMR spectra.
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy interacts differently with each enantiomer.
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. A solution containing a single enantiomer will rotate light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)). A racemic mixture (50:50 mix of both enantiomers) will have an optical rotation of zero. The enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is directly proportional to the measured optical rotation. This technique is fundamental for characterizing the stereochemical purity of chiral compounds. miamioh.edu
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₈H₁₃O₃⁺ | 157.0859 |
| [M+Na]⁺ | C₈H₁₂O₃Na⁺ | 179.0678 |
| [M-H]⁻ | C₈H₁₁O₃⁻ | 155.0714 |
Data based on predicted values from chemical databases.
Applications in Advanced Organic Synthesis and Scaffold Design
5-Oxaspiro[3.4]octane-7-carboxylic Acid as a Chiral Building Block
This compound and its derivatives are valuable chiral building blocks in organic synthesis. The inherent three-dimensionality and conformational rigidity of the spirocyclic core make it an attractive starting point for constructing enantiomerically pure complex molecules. The synthesis of such spirocyclic oxetanes often involves strategic chemical transformations that establish the key spirocyclic junction. rsc.orgresearchgate.net
Methods for accessing these scaffolds can include Paternò–Büchi reactions or intramolecular cyclizations. rsc.orgresearchgate.net Once synthesized, the carboxylic acid functional group provides a versatile handle for a wide array of chemical modifications, including amide bond formation, esterification, and reduction to the corresponding alcohol. This allows for the systematic elaboration of the core scaffold and its incorporation into larger, more complex structures. The oxetane (B1205548) ring itself can also be a site for further functionalization, although its primary role is often as a stable, polar structural element. chemrxiv.org The development of scalable syntheses for related oxa-spirocycles, such as 2,5-dioxaspiro[3.4]octane building blocks, underscores the utility and demand for these types of three-dimensional fragments in discovery chemistry. researchgate.net
Contributions to Chemical Space Expansion and Scaffold Diversity
The drive to "escape from flatland"—the tendency for molecules in medicinal chemistry to be overly planar and aromatic—has led to an increased focus on spirocyclic scaffolds. researchgate.netbldpharm.com this compound is an exemplar of a scaffold that populates three-dimensional chemical space. Its non-planar structure introduces a higher fraction of sp³-hybridized carbon atoms, a characteristic that is often correlated with improved clinical success rates for drug candidates. bldpharm.com
The rigid nature of the spirocyclic system provides well-defined exit vectors for substituents, allowing chemists to explore the surrounding three-dimensional space in a controlled and predictable manner. sigmaaldrich.com This is in contrast to more flexible, linear molecules where the spatial orientation of functional groups can be ambiguous. By providing novel and rigid scaffolds, compounds like this compound enable the creation of diverse molecular libraries with unique shapes and properties, thereby expanding the accessible chemical space for drug discovery and other applications. researchgate.netsigmaaldrich.com The development of various oxa- and aza-spiro[3.4]octane building blocks highlights the modularity of this approach for generating scaffold diversity. sigmaaldrich.com
Integration into Complex Molecular Architectures, including Natural Products Synthesis
The utility of the oxetane motif, a key component of this compound, is well-established in the synthesis of complex molecules, including several natural products. eurjchem.com The oxetane ring is present in pharmacologically important natural products like Taxol (Paclitaxel), demonstrating that this strained four-membered ring can be a stable and crucial component of a larger molecular framework. chemrxiv.org
While direct incorporation of the entire this compound scaffold into a natural product is not widely documented, the principles of its use as a building block are applicable. The carboxylic acid handle allows for its conjugation to other complex fragments, while the spirocyclic core imparts a specific conformational constraint. For instance, a patent for 5-oxa-2-azaspiro[3.4]octane derivatives as M4 receptor agonists illustrates how this specific spiro-core can be integrated into potent, biologically active molecules. google.com The synthesis of such complex architectures relies on the ability to form key bonds and control stereochemistry, areas where chiral building blocks with well-defined shapes are invaluable. researchgate.neteurjchem.com
| Application Area | Key Feature of Spirocyclic Scaffold | Example of Related Compound Class |
| Medicinal Chemistry | Introduction of 3D geometry and rigidity | Diazaspiro[3.4]octane series for antimalarials nih.gov |
| Natural Product Synthesis | Stable, polar motif for complex architectures | Oxetane-containing compounds like Taxol chemrxiv.orgeurjchem.com |
| Fragment-Based Design | Novel scaffolds with defined exit vectors | Assorted spiro[3.3]heptanes and spiro[3.4]octanes sigmaaldrich.com |
Influence of Spirocyclic Scaffolds on Molecular Rigidity and Three-Dimensional Conformation in Chemical Design
Pre-organization for Binding: A rigid molecule has a lower entropic penalty upon binding to a biological target, which can lead to enhanced potency.
Improved Selectivity: By locking the molecule into a specific conformation, it is more likely to interact selectively with the intended target and avoid off-target effects.
Defined Vectorial Display: The substituents attached to the spirocyclic core are held in well-defined spatial positions, allowing for precise control over their interaction with other molecules or surfaces. sigmaaldrich.com
Conformational analysis of related spirocyclic systems, such as 1-oxaspiro[2.5]octane derivatives, has been performed using NMR spectroscopy to determine their preferred conformations and the spatial arrangement of substituents. nih.gov These studies confirm that the geometry of the rings and the steric and electronic effects of substituents are directly influenced by the rigid spirocyclic framework. This inherent structural control makes spirocycles powerful tools for designing molecules with specific three-dimensional shapes and optimized properties. bldpharm.com
| Property Influenced | Consequence of Spirocyclic Core |
| Molecular Shape | Increased three-dimensionality (higher Fsp³) bldpharm.com |
| Flexibility | Reduced number of rotatable bonds (increased rigidity) researchgate.net |
| Binding Affinity | Lower entropic penalty upon binding |
| Biological Selectivity | Favored orientation of functional groups for specific target interaction |
| Physicochemical Properties | Potential modulation of solubility and metabolic stability bldpharm.com |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Future research is anticipated to move beyond traditional multi-step syntheses towards more efficient and environmentally benign methods for constructing the 5-oxaspiro[3.4]octane core. Key areas of development are expected to include:
Photoredox Catalysis: Visible-light-mediated reactions offer a powerful and sustainable approach to forge complex spirocyclic systems. Future routes could explore intramolecular radical cyclizations of appropriately functionalized precursors, initiated by a photocatalyst, to construct the spirocyclic framework in a single, atom-economical step.
Ring-Closing Metathesis (RCM): As a robust method for ring formation, RCM presents a viable strategy for the synthesis of oxaspiro[3.4]octane derivatives. nuph.edu.uaresearchgate.netnuph.edu.ua Research could focus on the design of diene precursors that, upon catalysis with ruthenium-based catalysts like Grubbs' catalysts, efficiently form the spirocyclic core. researchgate.netnuph.edu.ua
Paternò-Büchi Reaction: The [2+2] photocycloaddition between a carbonyl compound and an alkene is a direct method for forming oxetane (B1205548) rings. Future work might investigate the intramolecular Paternò-Büchi reaction of a cyclopentanone (B42830) derivative bearing a tethered alkene to construct the spiro-oxetane system.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. nuph.edu.ua Developing a flow-based synthesis for 5-oxaspiro[3.4]octane-7-carboxylic acid or its precursors could enable more efficient and reproducible production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainability. | Design of suitable radical precursors and optimization of photocatalytic conditions. |
| Ring-Closing Metathesis | High efficiency, predictability, and catalyst development. | Synthesis of novel diene substrates and exploration of various RCM catalysts. |
| Paternò-Büchi Reaction | Direct formation of the oxetane ring in a single step. | Investigation of intramolecular variants and control of stereoselectivity. |
| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Adaptation of existing batch syntheses to continuous flow processes. |
Exploration of Underexplored Derivatization Pathways
The bifunctional nature of this compound, with its carboxylic acid handle and latent reactivity of the oxetane ring, provides numerous opportunities for derivatization. Future research will likely explore these pathways to generate libraries of novel compounds for biological screening.
Carboxylic Acid Modifications: Standard peptide coupling and esterification reactions can be employed to introduce a wide array of substituents. This allows for the modulation of physicochemical properties such as solubility and lipophilicity, as well as the introduction of pharmacophores or linker moieties for conjugation to other molecules.
Oxetane Ring-Opening Reactions: The strained oxetane ring can undergo nucleophilic ring-opening under acidic or Lewis acidic conditions. This provides a route to 1,3-disubstituted cyclopentane (B165970) derivatives with unique stereochemistry, which would be challenging to access through other synthetic means. The regioselectivity of this opening will be a key area of investigation.
C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopentane ring represents a highly atom-economical approach to introduce further complexity. Future studies may explore transition-metal-catalyzed C-H activation to install new substituents at specific positions.
| Derivatization Site | Reaction Type | Potential Outcome |
| Carboxylic Acid | Amide Coupling | Introduction of diverse R-groups, modulation of biological activity. |
| Carboxylic Acid | Esterification | Alteration of pharmacokinetic properties, prodrug strategies. |
| Oxetane Ring | Nucleophilic Ring-Opening | Access to unique 1,3-disubstituted cyclopentanes. |
| Cyclopentane Core | C-H Functionalization | Late-stage diversification of the scaffold. |
Advanced Computational Studies for Rational Design
To expedite the discovery of novel derivatives with desired properties, advanced computational methods will play a crucial role. These studies will enable a more rational approach to the design of new molecules based on the 5-oxaspiro[3.4]octane scaffold.
Conformational Analysis: Understanding the preferred three-dimensional conformations of the spirocyclic system is essential for designing molecules that can effectively interact with biological targets. Quantum mechanics (QM) and molecular dynamics (MD) simulations can provide insights into the conformational landscape of the scaffold.
Quantum Mechanics (QM) for Reactivity Prediction: QM calculations, such as Density Functional Theory (DFT), can be used to model the transition states of potential reactions, such as the oxetane ring-opening, to predict their feasibility and regioselectivity. This can guide the development of new synthetic methodologies.
Virtual Screening and Docking: For drug discovery applications, the this compound scaffold and its virtual derivatives can be docked into the active sites of target proteins to predict binding affinities and modes of interaction. This can help prioritize the synthesis of compounds with the highest potential for biological activity.
| Computational Method | Application | Research Goal |
| Molecular Dynamics (MD) | Conformational Sampling | To understand the flexibility and preferred shapes of the scaffold. |
| Density Functional Theory (DFT) | Reaction Modeling | To predict the outcomes of synthetic transformations and understand reactivity. |
| Molecular Docking | Virtual Screening | To identify potential biological targets and prioritize synthetic candidates. |
Applications in New Chemical Modalities
The rigid, three-dimensional nature of the 5-oxaspiro[3.4]octane scaffold makes it an attractive building block for incorporation into new and emerging chemical modalities beyond traditional small-molecule drugs.
Proteolysis-Targeting Chimeras (PROTACs): The spirocyclic core can serve as a rigid and non-planar linker to connect a warhead that binds to a protein of interest with a ligand for an E3 ubiquitin ligase. This can induce the degradation of disease-causing proteins. The defined spatial orientation of the oxetane and carboxylic acid groups can be exploited to control the geometry of the resulting PROTAC.
Antibody-Drug Conjugates (ADCs): The carboxylic acid functionality provides a convenient attachment point for linkers used in ADCs. The unique spirocyclic oxetane portion could influence the stability and pharmacokinetic properties of the linker-drug conjugate.
DNA-Encoded Libraries (DELs): The synthesis of this compound derivatives on a DNA-tagged format would allow for the rapid screening of vast libraries of compounds against a wide range of biological targets.
| Chemical Modality | Role of the Spirocyclic Scaffold | Future Research Direction |
| PROTACs | Rigid Linker | Design and synthesis of PROTACs with optimized linker geometry for efficient ternary complex formation. |
| ADCs | Drug-Linker Component | Investigation of how the scaffold influences the stability and efficacy of the ADC. |
| DNA-Encoded Libraries | Novel Scaffold for Library Synthesis | Development of on-DNA synthetic routes to incorporate the scaffold into diverse libraries. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Oxaspiro[3.4]octane-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization strategies using ketone or ester precursors. For example, intramolecular lactonization of γ-keto acids under acidic conditions (e.g., H₂SO₄ catalysis) can yield the spirocyclic structure. Optimization requires monitoring reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DCM) to minimize byproducts like ring-opened derivatives. Characterization via HPLC and mass spectrometry is critical to assess purity .
Q. How should researchers interpret spectral data (e.g., NMR, IR) to confirm the spirocyclic structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for distinct splitting patterns due to the spiro junction. For example, protons adjacent to the oxygen atom in the oxaspiro ring exhibit deshielding (δ 4.5–5.5 ppm).
- ¹³C NMR : The quaternary carbon at the spiro center appears near δ 95–105 ppm.
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) to resolve ambiguities .
Q. What strategies are effective for resolving solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Alternatively, derivatization (e.g., methyl ester formation) improves lipophilicity for cell permeability studies. Always confirm that solvents do not interfere with assay readouts via control experiments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and acidity (pKa prediction).
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Validate predictions with mutagenesis or kinetic assays .
- Example Table :
| Parameter | Value (DFT) | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.8 | N/A |
| Carboxylic Acid pKa | 2.9 | 3.1 ± 0.2 |
Q. What experimental and computational approaches resolve contradictions between observed and predicted stereochemical outcomes in derivatives of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to assess spatial proximity of protons. For computational validation, perform conformational searches (e.g., using MacroModel) to identify low-energy stereoisomers. Discrepancies may arise from solvent effects or transition-state stabilization not accounted for in simulations .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the impact of substituents on the spirocyclic core?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations at the 7-carboxylic acid position (e.g., amides, esters) or the oxaspiro ring (e.g., fluorination at C2).
- Step 2 : Test analogs in bioassays (e.g., enzyme inhibition) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters.
- Step 3 : Use multivariate regression to identify key contributors to activity .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic curve (IC₅₀/EC₅₀) using tools like GraphPad Prism. Assess goodness-of-fit via R² and residual plots. For low-n datasets, apply non-parametric tests (e.g., Kruskal-Wallis) to avoid normality assumptions .
Q. How should researchers validate the purity of this compound batches using orthogonal techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
